Neratinib Impurity XA
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is a cornerstone of modern pharmaceutical analysis, ensuring the quality, safety, and efficacy of drug products. wisdomlib.orgresearchgate.net Its significance spans multiple critical areas of drug development and manufacturing.
Ensuring Safety and Efficacy : The primary goal of impurity profiling is to safeguard patient health. wisdomlib.org Some impurities can be toxic, mutagenic, or carcinogenic, posing serious health risks even at trace levels. biomedres.uschemass.si By identifying and quantifying these substances, manufacturers can assess potential hazards and mitigate risks. longdom.org The presence of impurities can also alter the stability and bioavailability of the API, potentially compromising the drug's therapeutic efficacy. gmpinsiders.comlongdom.org
Process Optimization and Quality Control : Understanding the types and origins of impurities provides valuable insights into the manufacturing process. globalpharmatek.com This knowledge allows for the optimization of synthetic routes and reaction conditions to minimize the formation of process-related impurities and by-products. globalpharmatek.com It is a mandatory requirement for new drug applications and serves as a crucial quality control measure throughout the lifecycle of a drug. globalpharmatek.com
Stability and Shelf-Life Determination : Impurity profiling is integral to stability testing. longdom.org It helps identify degradation products that may form over time due to factors like temperature, humidity, or light exposure. globalpharmatek.com This information is vital for establishing appropriate storage conditions and determining the shelf-life of the drug product. longdom.orgglobalpharmatek.com
Regulatory Compliance : Regulatory bodies worldwide have established strict guidelines for impurity levels in pharmaceutical products. longdom.org Comprehensive impurity profiling enables manufacturers to demonstrate adherence to these standards, which is a non-negotiable prerequisite for obtaining market approval. longdom.org
Regulatory Frameworks for Impurity Control
A robust international regulatory framework governs the control of impurities in pharmaceuticals to ensure their safety and quality. These guidelines provide a structured approach for the identification, qualification, and control of impurities in both drug substances and finished products. gmpinsiders.comwisdomlib.org
Key regulatory bodies and their guidelines include:
International Council for Harmonisation (ICH) : The ICH has developed harmonized guidelines that are widely accepted globally. gmpinsiders.com These guidelines aim to standardize the requirements for drug registration across Europe, Japan, and the United States.
U.S. Food and Drug Administration (FDA) : The FDA sets stringent limits and requirements for drugs marketed in the United States, ensuring they meet high safety standards. pharmaffiliates.com
European Medicines Agency (EMA) : The EMA is responsible for the scientific evaluation, supervision, and safety monitoring of medicines in the European Union, establishing similar impurity control frameworks. pharmaffiliates.com
The most critical ICH guidelines for impurity control in small molecule drugs are summarized in the table below.
| Guideline | Title | Scope and Purpose |
|---|---|---|
| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance for registration applications on the content and qualification of impurities in new drug substances produced by chemical synthesis. gmpinsiders.com It establishes thresholds for reporting, identification, and qualification of impurities. |
| ICH Q3B(R2) | Impurities in New Drug Products | Focuses on impurities that may arise from degradation of the drug substance or from interactions between the drug substance and excipients or packaging materials in the final formulation. gmpinsiders.com |
| ICH Q3C(R8) | Impurities: Guideline for Residual Solvents | Limits the presence of residual solvents, which are volatile organic chemicals used in the manufacturing process. gmpinsiders.com It classifies solvents into three classes based on their toxicity risk. gmpinsiders.compharmastate.academy |
| ICH Q3D(R2) | Guideline for Elemental Impurities | Establishes permitted daily exposure (PDE) limits for 24 elemental impurities in new drug products, which can be introduced from raw materials, catalysts, or manufacturing equipment. chemass.si |
Classification of Pharmaceutical Impurities Relevant to Small Molecule Therapeutics
According to ICH guidelines, pharmaceutical impurities are broadly categorized into three main types based on their chemical nature and origin. gmpinsiders.comwisdomlib.orgpharmastate.academy This classification helps in developing appropriate strategies for their control and monitoring.
Organic Impurities : This is the most common class of impurities and can be process-related or drug-related. moravek.com They can arise during the manufacturing process or during the storage of the drug substance. pharmastate.academy Examples include:
Starting Materials and Intermediates : Unreacted materials or intermediates from the synthetic process. moravek.compharmastate.academy
By-products : Unwanted products formed from side reactions during synthesis. moravek.comadventchembio.com
Degradation Products : Impurities formed by the chemical degradation of the drug substance over time. moravek.compharmastate.academy
Reagents, Ligands, and Catalysts : Chemicals used in the synthesis that are not completely removed. moravek.compharmastate.academy
Inorganic Impurities : These impurities are non-carbon-based substances that are typically introduced during the manufacturing process. moravek.combiomedres.us They are often detected and quantified using pharmacopeial standards. moravek.com Examples include:
Reagents and Catalysts : Heavy metals or other residual metals (e.g., platinum group elements) used as catalysts. chemass.sipharmastate.academy
Inorganic Salts : Salts that may be introduced during the manufacturing process. pharmastate.academy
Filter Aids and Charcoals : Materials used during filtration or purification steps. moravek.com
Residual Solvents : These are organic or inorganic liquids that remain in the drug substance or product after the manufacturing process is complete. gmpinsiders.compharmastate.academy Because of their potential toxicity, they are strictly controlled. gmpinsiders.com The ICH Q3C guideline classifies them based on their risk to human health: pharmastate.academy
Class 1 Solvents : Solvents that should be avoided due to their unacceptable toxicity or environmental hazards (e.g., Benzene, Carbon tetrachloride). pharmastate.academy
Class 2 Solvents : Solvents that should be limited in use due to their inherent toxicity (e.g., Acetonitrile (B52724), Methanol (B129727), Toluene). gmpinsiders.compharmastate.academy
Class 3 Solvents : Solvents with low toxic potential that have higher permitted limits (e.g., Acetone, Ethanol (B145695), Ethyl acetate). gmpinsiders.compharmastate.academy
The table below summarizes the classification of pharmaceutical impurities.
| Impurity Class | Description and Origin | Common Examples |
|---|---|---|
| Organic Impurities | Process- and drug-related compounds arising during synthesis or storage. moravek.compharmastate.academy | Starting materials, by-products, intermediates, degradation products. pharmastate.academy |
| Inorganic Impurities | Non-carbon-based substances derived from the manufacturing process. moravek.com | Heavy metals, residual catalysts, inorganic salts, filter aids. pharmastate.academy |
| Residual Solvents | Volatile organic or inorganic liquids remaining from the manufacturing process. gmpinsiders.com | Class 1 (e.g., Benzene), Class 2 (e.g., Methanol), Class 3 (e.g., Ethanol). pharmastate.academy |
Properties
CAS No. |
1376619-98-5 |
|---|---|
Molecular Formula |
C30H31ClN6O4 |
Molecular Weight |
575.1 g/mol |
IUPAC Name |
4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-7-ethoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C30H31ClN6O4/c1-4-40-27-16-24-21(15-25(27)36-28(38)9-7-13-37(2)3)29(22(17-34-24)30(32)39)35-19-10-11-26(23(31)14-19)41-18-20-8-5-6-12-33-20/h5-12,14-17H,4,13,18H2,1-3H3,(H2,32,39)(H,34,35)(H,36,38)/b9-7+ |
InChI Key |
DOKHWOSCUNXBRY-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C(=O)N)NC(=O)/C=C/CN(C)C |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C(=O)N)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
Elucidation of Neratinib Impurity Xa Formation Pathways
Process-Related Impurity Formation during Neratinib (B1684480) Synthesis
The synthesis of Neratinib is a multi-step process that can lead to the formation of various impurities. These can include unreacted starting materials, intermediates, and by-products from unintended side reactions. While "Impurity XA" is not explicitly mentioned, research into other Neratinib impurities provides insight into the types of reactions that can occur.
Influence of Reaction Conditions on Impurity Generation
The conditions under which a chemical reaction is performed play a critical role in controlling the impurity profile of the final product. Factors such as temperature, pH, solvent, and the choice of catalyst can significantly influence the rate of impurity formation. For example, the synthesis of Neratinib Impurity D was found to be optimized by using a specific catalyst (zinc nitrate) and solvent (acetonitrile) at a controlled temperature range of 60-85°C to achieve a higher yield and purity. veeprho.com This demonstrates that precise control over reaction parameters is essential to minimize the generation of unwanted side products.
Degradation-Related Impurity Formation of Neratinib
Neratinib, like many complex organic molecules, can degrade over time, especially when exposed to certain environmental factors. Forced degradation studies are intentionally conducted to identify potential degradation products and establish the drug's stability profile.
Identification of Degradation Triggers
Forced degradation studies on Neratinib have shown its susceptibility to several stress conditions. These studies intentionally expose the drug to harsh conditions to accelerate degradation and identify the resulting impurities. Identified triggers for Neratinib degradation include:
Acidic conditions: Studies have shown that Neratinib degrades in acidic environments. researchgate.net
Oxidative conditions: Exposure to oxidizing agents can lead to the formation of degradation products. researchgate.net
Photolytic stress: Neratinib has been found to be sensitive to light. researchgate.net
Thermal stress: Elevated temperatures can also cause degradation of the drug. researchgate.net
These triggers can lead to various chemical reactions, such as hydrolysis or oxidation, resulting in the formation of degradation impurities.
Postulated Degradation Mechanisms Leading to Impurities
While specific degradation pathways leading to an "Impurity XA" are not documented, the chemical structure of Neratinib provides clues to potential degradation mechanisms. The molecule contains several functional groups that are susceptible to degradation:
Hydrolysis: The amide linkage in the side chain of Neratinib could be susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule.
Oxidation: The pyridine (B92270) and quinoline (B57606) rings, as well as the dimethylamino group, could be susceptible to oxidation, leading to the formation of N-oxides. Indeed, impurities such as Neratinib pyridine N-oxide and Neratinib quinoline N-oxide have been identified.
It is plausible that "Neratinib Impurity XA" could be a product of one or more of these degradation pathways. However, without its specific chemical structure, any proposed formation mechanism remains speculative. The identification and characterization of unknown impurities, often through techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are crucial steps in ensuring the quality and safety of the final drug product. chemrxiv.orgfda.gov
Advanced Analytical Methodologies for the Characterization and Quantification of Neratinib Impurity Xa
Chromatographic Separation Techniques Development
The effective separation of any impurity from the active pharmaceutical ingredient (API) is the foundational step in its characterization and quantification. Chromatographic techniques, particularly liquid chromatography, are paramount in this process.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity XA
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of related substances in Neratinib (B1684480). The development of a robust, stability-indicating HPLC method is essential to separate Impurity XA from Neratinib and other potential impurities.
A common approach involves a reversed-phase (RP-HPLC) method. humanjournals.com Successful separation is often achieved using an octadecyl silane (B1218182) (C18) stationary phase. humanjournals.comchemrxiv.org Method development focuses on optimizing various parameters to ensure adequate resolution between the Neratinib peak and all impurity peaks, including that of Impurity XA.
Key parameters for a typical RP-HPLC method include:
Stationary Phase: A C18 column, such as an X-Bridge C18, is frequently used for the separation of Neratinib and its related substances. humanjournals.com
Mobile Phase: A gradient elution is typically employed, using a combination of an acidic phosphate (B84403) buffer (e.g., pH 2.5) as mobile phase A and an organic solvent like acetonitrile (B52724) as mobile phase B. humanjournals.com The gradient allows for the effective elution of compounds with varying polarities.
Detection: UV detection is commonly set at a wavelength where both Neratinib and its impurities exhibit significant absorbance, for instance, at 265 nm. humanjournals.com
Flow Rate and Temperature: A controlled flow rate (e.g., 0.9 mL/min) and column temperature (e.g., 55°C) are maintained to ensure reproducibility and peak shape. humanjournals.com
Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines. humanjournals.comresearchgate.net Validation ensures the method is suitable for its intended purpose. This involves testing for specificity, linearity, accuracy, precision, and sensitivity. Forced degradation studies are also performed to demonstrate that the method can effectively separate degradation products from the main drug peak, confirming its stability-indicating nature. researchgate.net
Below is a table summarizing typical validation parameters for an HPLC method for Neratinib impurity analysis.
| Parameter | Typical Acceptance Criteria | Example Finding |
| Specificity | No interference at the retention time of the analyte. | The method is able to separate the API from all process and degradation impurities. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | An R² value of 0.9999 was identified over the specified concentration range. researchgate.net |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0% | Recovery was achieved in the range of 99.94-100.26%. researchgate.net |
| Precision (%RSD) | Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0% | The relative standard deviation (%RSD) for intraday precision was found to be 1.3423 and for interday precision to be 1.483. researchgate.net |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | LOD was found to be 0.4480 µg/mL. researchgate.net The LOD for various impurities can range from 0.007% to 0.010%. humanjournals.com |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | LOQ was found to be 1.3575 µg/mL. researchgate.net |
| Resolution | Resolution between adjacent peaks ≥ 1.5 | The resolution between Neratinib and a known impurity (Impurity-E) was not less than 1.5. humanjournals.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution of Impurity XA
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. It utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures. The primary advantages of UPLC for impurity analysis include:
Enhanced Resolution: The higher efficiency of UPLC columns leads to sharper and narrower peaks, providing superior resolution between the main component and closely eluting impurities like Impurity XA.
Increased Speed: The higher optimal flow rates allow for much shorter analysis times, increasing sample throughput.
Improved Sensitivity: Sharper peaks result in a greater peak height for a given concentration, leading to lower detection limits.
While specific UPLC methods for "Impurity XA" are not detailed in the provided context, the application of UPLC-tandem mass spectrometry has been noted for the determination of Neratinib in plasma. ijpsdronline.com This demonstrates the utility of UPLC technology in the broader analysis of this compound, and its principles are directly applicable to enhancing the resolution and speed of impurity profiling in bulk drug substances.
Gas Chromatography (GC) for Volatile By-product Analysis (if applicable)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, its application to the analysis of Neratinib and its process-related impurities, such as Impurity XA, is generally not suitable. Neratinib is a large, complex organic molecule with a high molecular weight and low volatility. synzeal.com As such, it and its structurally similar impurities would not volatilize under typical GC conditions without significant thermal degradation. Therefore, liquid chromatography techniques are the methods of choice.
Spectroscopic and Spectrometric Elucidation of Impurity XA Structure
Following separation, various spectroscopic and spectrometric techniques are employed to determine the precise chemical structure of the isolated impurity.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis (e.g., LC-MS, LC-MS/MS, High-Resolution MS)
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of impurities. chemrxiv.orgresearchgate.net When coupled with a liquid chromatography system (LC-MS), it allows for the determination of the molecular weight of impurities as they elute from the column.
LC-MS: This technique provides the mass-to-charge ratio (m/z) of the impurity, giving a primary indication of its molecular weight. This information is crucial for proposing a molecular formula.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of a unique elemental composition (molecular formula) for Impurity XA, distinguishing it from other potential structures with the same nominal mass.
Tandem Mass Spectrometry (LC-MS/MS): In this technique, the impurity ion is isolated and fragmented. The resulting fragmentation pattern provides critical information about the molecule's substructures. By analyzing these fragments and comparing them to the fragmentation pattern of the Neratinib API, analysts can pinpoint the specific location of structural modification in Impurity XA, such as the addition of a functional group or the absence of a part of the molecule. This comparative analysis is a powerful method for identifying process-related impurities and degradation products. rjptonline.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
While MS provides information on molecular formula and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity of the atoms in the molecular structure. To perform NMR analysis, the impurity must first be isolated and purified, typically using preparative HPLC.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and which protons are adjacent to one another.
¹³C NMR (Carbon NMR): This provides information on the number and types of carbon atoms in the structure. nih.gov
By combining data from various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC), a complete and unambiguous structural assignment for Impurity XA can be made. The NMR data for the impurity is compared directly with the data for Neratinib to confirm the precise site of structural variation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. ajrconline.org By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. The amide I (1600–1700 cm⁻¹) and amide II (1548 cm⁻¹) bands are particularly sensitive to changes in protein secondary structure and are valuable in studying drug-protein interactions. nih.gov
In the analysis of Neratinib Impurity XA, FT-IR spectroscopy serves as a primary tool for structural assessment. The spectrum of the impurity is compared directly with that of the pure Neratinib reference standard. Neratinib's complex structure features multiple functional groups, each with a characteristic absorption band, such as C=O (carbonyl), C-H, and O-H groups. nih.gov A study of Neratinib's formulation components identified key peaks at 1628 cm⁻¹ (C=O), 2856 cm⁻¹ (C-H stretching), and 3433 cm⁻¹ (O-H from carboxylic acid). nih.gov
Any alteration, shift, or disappearance of these characteristic peaks in the spectrum of Impurity XA would indicate a specific structural modification relative to the parent Neratinib molecule. For instance, a change in the quinoline (B57606) or pyridine (B92270) ring system, or a modification of the butenamide side chain, would result in a discernible difference in the IR spectrum, guiding further structural elucidation efforts.
| Functional Group | Neratinib (Expected Wavenumber cm⁻¹) | Potential Observation for Impurity XA | Structural Implication |
| Amide C=O Stretch | ~1630 cm⁻¹ nih.gov | Shift to higher/lower frequency or absence | Modification of the butenamide group |
| C≡N (Nitrile) Stretch | ~2205 cm⁻¹ researchgate.net | Absence of peak | Alteration of the cyanoquinoline core |
| C-O-C (Ether) Stretch | ~1250 cm⁻¹ | Shift or change in band shape | Modification of the pyridinylmethoxy group |
| Aromatic C=C Bending | Multiple bands in 1400-1600 cm⁻¹ region | Altered pattern | Substitution or change in the aromatic rings |
Hyphenated Techniques for Comprehensive Impurity Profiling of Neratinib and Impurity XA
To meet the demanding requirements for impurity analysis, which often involves detecting and identifying substances at levels of 0.1% or lower, hyphenated analytical techniques are indispensable. ijsdr.orgnih.gov These methods combine the powerful separation capabilities of chromatography with the detailed identification power of spectroscopy, providing a comprehensive profile of impurities in a single analytical run. ajrconline.orgnih.gov
The most common and powerful hyphenated techniques used in pharmaceutical impurity profiling include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of impurity analysis. High-Performance Liquid Chromatography (HPLC) separates the impurities from the bulk active pharmaceutical ingredient (API) and from each other. chemrxiv.org The eluent is then introduced into a mass spectrometer, which provides the molecular weight of the impurity and, through tandem MS (MS/MS), its fragmentation pattern. This data is crucial for proposing a chemical structure for the unknown impurity. ijsdr.org Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common interfaces used for this purpose. ijsdr.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Spectroscopy: For definitive structural elucidation, LC-NMR is an unparalleled tool. ijfmr.com After separation by HPLC, the impurity fraction can be analyzed directly by NMR, which provides detailed information about the carbon-hydrogen framework of the molecule. This technique can confirm the structure proposed by MS data and provide complete, unambiguous characterization. ijsdr.orgijfmr.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is primarily used for the analysis of volatile or semi-volatile impurities that may be present in the drug substance, such as residual solvents or certain starting materials. ijsdr.orgnih.gov
Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR): This combination allows for the acquisition of an infrared spectrum for each separated component, providing functional group information that complements the data obtained from LC-MS. ajrconline.org
| Technique | Principle | Application to this compound |
| LC-MS/MS | Separates compounds by chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. ijsdr.org | Primary tool for detection, quantification, and preliminary identification of Impurity XA. Determines molecular weight and key structural fragments. |
| LC-NMR | Combines HPLC separation with NMR spectroscopy for definitive structural elucidation of the isolated impurity. ijfmr.com | Used to obtain a complete and unambiguous 3D structure of Impurity XA after its isolation. |
| GC-MS | Separates and identifies volatile and semi-volatile compounds. nih.gov | Used to screen for any volatile impurities that may be co-isolated with this compound. |
Isolation Techniques for this compound
To perform complete structural characterization (e.g., via NMR) and to develop a qualified analytical standard for routine quality control, the impurity must first be isolated in a pure form. synzeal.com The isolation of trace impurities from a complex mixture presents a significant challenge, requiring specialized separation techniques.
Preparative chromatography is the most common and effective method for isolating pharmaceutical impurities. It operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the gold standard for isolating impurities with high purity. Compared to analytical HPLC, preparative systems use larger columns, higher flow rates, and larger sample injection volumes. The crude mixture containing Neratinib and its impurities is injected onto the column, and as the separated components elute, the specific fraction corresponding to this compound is collected. The process may need to be repeated multiple times to accumulate a sufficient quantity of the isolated impurity.
Flash Chromatography: This is a rapid, lower-pressure liquid chromatography technique often used for preliminary purification or to isolate larger quantities of less-complex impurities. It is faster and less expensive than preparative HPLC but typically yields lower resolution and purity. It can be an effective first-pass purification step before final polishing with preparative HPLC.
Crystallization is a powerful purification technique that can yield highly pure, stable, solid material. If Impurity XA can be induced to crystallize, this method can effectively separate it from the parent drug and other amorphous impurities. Patents related to Neratinib describe various crystallization methods that can be adapted for impurity isolation. epo.orggoogle.com
Methods for inducing crystallization include:
Solvent/Anti-Solvent Method: The crude material is dissolved in a minimum amount of a "good" solvent, and an "anti-solvent" (in which the compound of interest is insoluble) is slowly added until the solution becomes turbid and crystals begin to form. For example, Neratinib maleate (B1232345) has been crystallized by dissolving the compound in a solvent like isopropanol (B130326) and adding an anti-solvent like n-hexane. epo.org
Cooling Crystallization: A saturated solution of the impurity is prepared in a suitable solvent at an elevated temperature and then slowly cooled, causing the solubility to decrease and the compound to crystallize out.
Slurry Crystallization: Stirring the material as a suspension (slurry) in a single solvent or a mixture of solvents can facilitate the conversion to a more stable, crystalline form over time. epo.orggoogle.com
| Crystallization Method | Description | Solvents Used in Neratinib-related Processes |
| Single Solvent | Dissolving the compound in a single solvent and allowing it to crystallize through slow evaporation or cooling. | Acetone epo.org |
| Solvent/Anti-Solvent | Dissolving in a good solvent and adding a miscible anti-solvent to induce precipitation. | Isopropanol / n-Hexane epo.org |
| Slurry Conversion | Stirring a suspension of the material to promote transformation to a crystalline form. | Water or mixtures of water and other solvents. epo.org |
Mechanistic Studies of Neratinib Impurity Xa Stability and Transformation
Forced Degradation Studies of Neratinib (B1684480) to Generate and Understand Impurity XA
Forced degradation studies are instrumental in identifying the likely degradation products of neratinib, including Impurity XA, that could arise during storage or manufacturing. mdpi.com These studies also help in developing stability-indicating analytical methods. ekb.eg Research indicates that neratinib is susceptible to degradation under acidic, oxidative, thermal, and photolytic stress conditions. researchgate.nethumanjournals.com
Hydrolysis is a common pathway for drug degradation. The stability of neratinib has been investigated under acidic and basic conditions to simulate potential degradation in various pH environments.
Acidic Hydrolysis : Neratinib has been found to be particularly sensitive to acidic conditions. researchgate.net Studies have shown significant degradation when the drug is subjected to acidic stress. For instance, one study observed 36.87% degradation after one day at 40°C, which increased to 73.95% after five days at 60°C. researchgate.net This degradation leads to the formation of one or more impurities, including the product designated here as Impurity XA. researchgate.net
Basic Hydrolysis : There are conflicting reports regarding neratinib's stability in basic media. Some studies report that the drug is stable under alkaline conditions. researchgate.net However, other investigations have noted degradation when neratinib is exposed to basic solutions, such as 0.1N sodium hydroxide (B78521) at 60°C for one hour. humanjournals.com This suggests that the stability in basic conditions is highly dependent on the specific temperature and reagent concentration.
The following table summarizes findings from a forced degradation study on neratinib.
| Stress Condition | Temperature | Duration | % Degradation | Degradation Product(s) Identified |
| Acidic (HCl) | 40°C | 1 Day | 36.87% | DP1 (Impurity XA) |
| Acidic (HCl) | 60°C | 5 Days | 73.95% | DP1 (Impurity XA) |
| Alkaline (NaOH) | - | - | No Degradation | - |
| Oxidative (H₂O₂) | - | - | Degradation Observed | DP2, DP3 |
| Thermal | 105°C | 6 Hours | Degradation Observed | DP1, DP4 |
| Photolytic (UV) | - | 3 Days | Degradation Observed | DP1 |
| Data derived from a study by Sawant and Tangde (2025). researchgate.net |
Oxidative degradation can compromise the integrity of pharmaceutical products. Neratinib has been shown to be susceptible to oxidative stress. researchgate.net Forced degradation studies typically employ hydrogen peroxide (H₂O₂) to induce oxidation. ekb.eghumanjournals.com Exposure of neratinib to oxidative conditions results in the formation of degradation products, demonstrating that the molecule is sensitive to this degradation pathway. researchgate.net In one study, multiple degradation products (DP2, DP3) were observed under oxidative stress. researchgate.net
To evaluate the impact of temperature on drug stability, thermal stress studies are conducted at elevated temperatures. Neratinib has been found to be sensitive to thermal degradation. researchgate.net Studies have been performed by exposing the drug to temperatures up to 105°C for several hours. researchgate.nethumanjournals.com The results confirm that thermal stress is a significant factor in the degradation of neratinib, leading to the formation of impurities such as Impurity XA (noted as DP1 and DP4 in one study). researchgate.net
Photostability is a critical quality attribute for light-sensitive drugs. Neratinib has been shown to be unstable when exposed to ultraviolet (UV) light. researchgate.net In photolytic degradation studies, neratinib solutions or solid samples are exposed to controlled light sources, such as a UV chamber (e.g., 200 watts/hr for three days). researchgate.net These experiments have confirmed the formation of degradation products, including one identified as DP1 (Impurity XA), indicating that light exposure is a potential degradation pathway for neratinib. researchgate.net
Impurity Profiling, Quantification, and Control Strategies for Neratinib Impurity Xa
Development of Reference Standards for Impurity XA
The foundation of accurate impurity profiling and quantification lies in the availability of a well-characterized reference standard. A reference standard for Neratinib (B1684480) Impurity XA is a highly purified and characterized sample of the impurity itself. The development of such a standard is a multi-step process that is essential for method validation and routine quality control.
The process begins with the isolation and synthesis of the impurity. Often, process-related impurities are first detected during the analysis of the API. chemrxiv.org Their structures are then elucidated using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Once the structure of Impurity XA is confirmed, a synthetic route is devised to produce a sufficient quantity of the material for use as a reference standard.
The synthesized Impurity XA material then undergoes extensive characterization to establish its identity, purity, and potency. This characterization typically includes:
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the reference standard.
Water Content: Karl Fischer titration is employed to determine the water content.
Residual Solvents: Gas Chromatography (GC) is used to quantify any remaining solvents from the synthesis process.
Inorganic Impurities: Analysis of sulfated ash content.
The fully characterized reference standard is then stored under controlled conditions to ensure its stability over time. This reference material is crucial for the subsequent development and validation of analytical methods for its detection and quantification in the Neratinib API.
Quantitative Determination of Impurity XA in Neratinib Drug Substance
A sensitive, specific, and validated analytical method is required for the quantitative determination of Neratinib Impurity XA in the drug substance. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique for this purpose. scispace.comresearchgate.net The development and validation of such a method adhere to the guidelines set forth by the International Council for Harmonisation (ICH).
The development of the HPLC method involves the optimization of various parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, to achieve adequate separation of Impurity XA from Neratinib and other potential impurities. researchgate.net
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of the analytical method. The LOD is the lowest concentration of Impurity XA that can be detected but not necessarily quantified with accuracy and precision, while the LOQ is the lowest concentration that can be reliably quantified. scispace.com
These values are typically determined by one of the following methods as per ICH guidelines:
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD and 10:1 for the LOQ. scispace.com
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ are calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
For a hypothetical validated method for this compound, the LOD and LOQ might be established as follows:
| Parameter | Value (Hypothetical) | Method |
| Limit of Detection (LOD) | 0.015% | Signal-to-Noise Ratio (3:1) |
| Limit of Quantitation (LOQ) | 0.05% | Signal-to-Noise Ratio (10:1) |
This table presents hypothetical data for illustrative purposes.
To ensure the reliability of the quantitative data, the analytical method must be validated for its linearity, accuracy, and precision. jpionline.org
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by analyzing a series of solutions of Impurity XA at different concentrations and plotting the detector response against the concentration. The correlation coefficient (r²) of the regression line should be close to 1. researchgate.net
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spiking the Neratinib API with known amounts of the Impurity XA reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit) and measuring the recovery. researchgate.net
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (between laboratories). researchgate.net
A summary of hypothetical validation data for the quantification of this compound is presented below:
| Validation Parameter | Concentration Range (Hypothetical) | Result (Hypothetical) | Acceptance Criteria (ICH) |
| Linearity | 0.05% - 0.25% | Correlation Coefficient (r²) > 0.999 | r² ≥ 0.99 |
| Accuracy | 80%, 100%, 120% of 0.15% | Mean Recovery: 98.0% - 102.0% | Recovery within 90.0% - 110.0% |
| Precision (Repeatability) | 0.15% (n=6) | RSD < 2.0% | RSD ≤ 5.0% |
| Precision (Intermediate) | 0.15% (n=6) | RSD < 3.0% | RSD ≤ 10.0% |
This table presents hypothetical data for illustrative purposes.
Impurity Control Strategies in Pharmaceutical Manufacturing
Effective control of impurities is a multi-faceted approach that begins early in process development and continues through to commercial manufacturing. The goal is to minimize the formation of impurities and ensure their levels are consistently below the qualification threshold defined by regulatory guidelines.
Understanding the formation pathway of this compound is paramount to developing effective control strategies. google.com This understanding is typically gained through mechanistic studies and stress testing of the Neratinib synthesis process. Once the root cause of Impurity XA formation is identified, several strategies can be employed to minimize its presence:
Optimization of Reaction Conditions: Critical process parameters such as temperature, reaction time, pH, and the stoichiometry of reactants can be carefully controlled to favor the formation of Neratinib and disfavor the formation of Impurity XA.
Control of Starting Materials and Intermediates: The quality of starting materials and intermediates can significantly impact the impurity profile of the final API. Implementing stringent specifications and analytical testing for key starting materials can prevent the introduction of precursors to Impurity XA.
Purification Techniques: The synthetic process may incorporate specific purification steps, such as recrystallization, chromatography, or extraction, designed to effectively remove Impurity XA from the desired product. The choice of solvent and conditions for these purification steps is critical.
Continuous monitoring of this compound throughout the API production process is essential for ensuring the quality and consistency of the final drug substance. This is achieved through a robust in-process control (IPC) and final product testing strategy.
The validated HPLC method described in section 5.2 is used to test samples at various stages of the manufacturing process. This allows for the early detection of any deviations that could lead to an out-of-specification result for Impurity XA in the final API.
A typical monitoring plan might include the following checkpoints:
| Process Stage | Test | Purpose |
| Key Intermediate Stage | HPLC analysis for Impurity XA | To ensure the quality of the intermediate and prevent carry-over. |
| Crude Neratinib | HPLC analysis for Impurity XA | To assess the effectiveness of the synthesis and guide purification steps. |
| Final Neratinib API | HPLC analysis for Impurity XA | For final batch release and to ensure compliance with the specification. |
| Stability Studies | HPLC analysis for Impurity XA | To monitor for the formation of Impurity XA during storage. |
By implementing these comprehensive control strategies, manufacturers can ensure that the level of this compound in the final drug substance is consistently maintained below the established and qualified limits, thereby ensuring the safety and quality of the medication.
Quality by Design (QbD) Approaches for Impurity XA Management
The management of impurities in pharmaceutical manufacturing is a critical aspect of ensuring the safety and efficacy of the final drug product. For Neratinib, a potent tyrosine kinase inhibitor, controlling impurities such as the hypothetical "this compound" is paramount. clearsynth.com A Quality by Design (QbD) approach offers a systematic and science-based framework for building quality into the manufacturing process, rather than relying on end-product testing. This section will detail the application of QbD principles for the robust management of this compound.
The QbD paradigm for impurity control involves a deep understanding of the compound, the manufacturing process, and the factors that influence impurity formation. This knowledge is then used to establish a design space, which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.
Risk Assessment and Identification of Critical Process Parameters (CPPs)
The initial step in a QbD approach to managing Impurity XA is a comprehensive risk assessment to identify potential sources of this impurity. This involves evaluating raw materials, intermediates, solvents, and the synthesis process itself. daicelpharmastandards.com For Neratinib, impurities can arise from starting materials or be formed during the synthesis and manufacturing process. clearsynth.comchemrxiv.org
A failure mode and effects analysis (FMEA) or a similar risk assessment tool can be employed to prioritize the process parameters that are most likely to impact the formation of Impurity XA. These are designated as Critical Process Parameters (CPPs). For a hypothetical process-related impurity like Impurity XA, potential CPPs could include reaction temperature, pH, reagent stoichiometry, and reaction time.
Design of Experiments (DoE) for Process Understanding and Optimization
Once the CPPs are identified, Design of Experiments (DoE) is utilized to systematically study their effects on the formation of Impurity XA. nih.gov DoE allows for the simultaneous variation of multiple factors, enabling an efficient and comprehensive understanding of their individual effects and interactions.
A well-designed DoE study can help to:
Quantify the relationship between CPPs and the level of Impurity XA.
Identify optimal operating ranges for CPPs to minimize impurity formation.
Develop a predictive model for impurity levels based on process parameters.
The results of these experiments are crucial for establishing a design space where the manufacturing process can consistently produce Neratinib with acceptably low levels of Impurity XA.
Development of a Control Strategy
The knowledge gained from risk assessment and DoE is used to develop a robust control strategy for Impurity XA. This strategy encompasses a planned set of controls, derived from an understanding of both the product and the process, that ensures process performance and product quality. daicelpharmastandards.com
The control strategy for Impurity XA would likely include:
Input Material Controls: Setting specifications for the quality of starting materials and reagents to limit the introduction of precursors to Impurity XA.
Process Controls: Implementing in-process controls (IPCs) at critical steps to monitor and control CPPs within their established ranges. This could involve real-time monitoring of parameters like temperature and pH.
Analytical Testing: Utilizing validated, stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the levels of Impurity XA in the drug substance and final product. chemrxiv.orgnih.gov The development of such methods can also be guided by QbD principles to ensure they are robust and reliable. nih.gov
Interactive Data Table: Example of a Design of Experiments for Impurity XA
The following interactive table illustrates a hypothetical DoE study for managing Impurity XA.
| Experiment Run | Temperature (°C) | pH | Reagent Ratio | Impurity XA Level (%) |
| 1 | 50 | 7.0 | 1.0 | 0.15 |
| 2 | 60 | 7.0 | 1.0 | 0.25 |
| 3 | 50 | 8.0 | 1.0 | 0.18 |
| 4 | 60 | 8.0 | 1.0 | 0.30 |
| 5 | 50 | 7.0 | 1.2 | 0.12 |
| 6 | 60 | 7.0 | 1.2 | 0.20 |
| 7 | 50 | 8.0 | 1.2 | 0.14 |
| 8 | 60 | 8.0 | 1.2 | 0.22 |
| 9 (Center Point) | 55 | 7.5 | 1.1 | 0.18 |
Continuous Improvement
A key element of the QbD framework is the concept of continuous improvement. The control strategy for Impurity XA should be viewed as a dynamic system that can be updated and refined as more process data is collected throughout the product lifecycle. This allows for a proactive approach to impurity management, ensuring the continued safety and quality of Neratinib.
Emerging Research Perspectives and Methodological Advancements for Impurity Xa Analysis
Green Analytical Chemistry Approaches in Impurity Profiling
The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into pharmaceutical analysis to minimize the environmental impact of laboratory operations. ijirt.orgyoutube.com This approach focuses on reducing or eliminating hazardous substances, decreasing waste generation, and improving energy efficiency without compromising analytical performance. researchgate.netaustinpublishinggroup.com The application of GAC to the impurity profiling of active pharmaceutical ingredients like Neratinib (B1684480) is a significant area of research.
Recent studies have demonstrated the development of eco-friendly high-performance liquid chromatography (HPLC) methods for detecting Neratinib and its related impurities. chemrxiv.org One such study highlights a method developed for a similar impurity, Neratinib Impurity H, which can be adapted for Neratinib Impurity XA. chemrxiv.orgchemrxiv.org This method utilizes greener solvents, such as ethanol (B145695) and a phosphate (B84403) buffer, as the mobile phase, moving away from more toxic solvents like acetonitrile (B52724) and methanol (B129727) which are common in traditional reversed-phase HPLC. austinpublishinggroup.comchemrxiv.org The environmental friendliness of this method was quantitatively confirmed with an AGREE score of 0.78, indicating a sustainable and environmentally benign process. chemrxiv.org
The core of these green methods involves several key strategies:
Solvent Substitution: Replacing hazardous organic solvents with safer, renewable alternatives like water, ethanol, or supercritical fluids. ijirt.orgaustinpublishinggroup.com
Waste Reduction: Optimizing analytical methods to use smaller volumes of solvents and reagents, thereby minimizing waste. youtube.com
Energy Efficiency: Designing analytical processes that consume less energy, for example, by using real-time analysis techniques to reduce sample transport and processing. youtube.com
The table below summarizes a green HPLC method that could be applied for the analysis of this compound, based on developments for similar impurities. chemrxiv.orgchemrxiv.org
| Parameter | Green HPLC Method Specification |
| Column | C18 (150 x 4.6 mm, 5µm) |
| Mobile Phase | Ethanol and Phosphate Buffer (pH 3.40) |
| Flow Rate | 1.0 mL/min |
| Technique | Gradient Flow |
| Primary Benefit | Eliminates the use of toxic solvents like acetonitrile, reducing environmental impact and disposal costs. |
Advanced Data Analysis and Chemometrics in Impurity Research
Chemometrics and advanced data analysis are powerful tools for optimizing and interpreting the data from impurity profiling studies. In the context of this compound analysis, these approaches allow for a more efficient and comprehensive understanding of the analytical method and the impurity itself.
Experimental design, a key aspect of chemometrics, is employed to systematically optimize chromatographic conditions. researchgate.net Instead of the traditional one-variable-at-a-time approach, methodologies like central composite design can simultaneously analyze the effects of multiple variables (e.g., mobile phase composition, temperature, flow rate) on the separation process. researchgate.net This not only leads to a more robust and optimized analytical method but also aligns with green chemistry principles by reducing the number of experiments required, thus saving time, resources, and solvent consumption. researchgate.net
For the analysis of this compound, chemometrics can be applied to:
Method Development: To efficiently determine the optimal conditions for the separation of Impurity XA from the main Neratinib peak and other potential impurities.
Data Interpretation: To analyze complex datasets from techniques like HPLC-MS to identify trends, patterns, and correlations that might not be apparent otherwise.
Process Understanding: To link critical process parameters in the synthesis of Neratinib to the formation of Impurity XA, facilitating process optimization to minimize its generation. chemrxiv.org
The table below outlines how chemometric tools can be integrated into the research of this compound.
| Chemometric Tool | Application in Impurity XA Research | Expected Outcome |
| Experimental Design (e.g., Central Composite Design) | Optimization of HPLC/UPLC method parameters for separating Neratinib and Impurity XA. | A robust, validated analytical method with optimal resolution and sensitivity, achieved with minimal experimental runs. researchgate.net |
| Response Surface Methodology | Visualizing the relationship between experimental factors and analytical responses (e.g., peak resolution, retention time). | Clear understanding of factor interactions, allowing for precise method control. |
| Multivariate Data Analysis | Analysis of spectral and chromatographic data from multiple batches to identify sources of variability. | Improved process control and a deeper understanding of impurity formation pathways. |
Role of Artificial Intelligence and Machine Learning in Predicting Impurity Formation
Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies in pharmaceutical sciences, with significant potential in predicting the formation of impurities like this compound. youtube.com By analyzing vast datasets from chemical syntheses and stability studies, AI/ML algorithms can identify complex, non-linear relationships between reaction conditions, starting materials, and the likelihood of specific impurity generation.
This predictive capability allows for a proactive approach to impurity control. Instead of relying solely on analytical testing of the final product, manufacturers can use AI/ML models to:
Forecast Impurity Levels: Predict the concentration of Impurity XA based on specific process parameters, enabling adjustments to be made in real-time to maintain quality.
Identify Critical Parameters: Determine which factors in the manufacturing process have the most significant impact on the formation of Impurity XA.
Accelerate Drug Development: By predicting potential impurity issues early in the development cycle, AI/ML can help chemists design more robust synthetic routes that inherently minimize the formation of unwanted byproducts.
Future Challenges and Opportunities in Impurity XA Research
The research into this compound continues to evolve, presenting both challenges and significant opportunities for advancement. A primary challenge lies in the detection and characterization of impurities at trace levels, which requires highly sensitive and sophisticated analytical instrumentation. youtube.com
Key opportunities for future research include:
Standardization of Green Methods: While novel green analytical methods are being developed, a future challenge is their standardization and widespread adoption across different laboratories and regulatory frameworks. youtube.com
Advanced Predictive Models: There is a substantial opportunity to develop more sophisticated AI/ML models that can predict not only the formation of impurities like Impurity XA but also their potential toxicological properties, further enhancing drug safety.
Real-Time Process Analytical Technology (PAT): Integrating advanced analytical techniques directly into the manufacturing line can provide real-time monitoring of Impurity XA levels. This would allow for immediate process adjustments, ensuring consistent quality and minimizing batch failures.
Personalized Impurity Profiling: Future research may focus on developing analytical strategies that can be tailored to specific manufacturing processes or even patient-specific factors, representing a move towards a more personalized approach to quality control.
The table below summarizes the key future directions in the analysis of this compound.
| Area | Future Challenge | Future Opportunity |
| Methodology | Ensuring the universal applicability and validation of novel green analytical methods. youtube.com | Development of ultra-high sensitivity methods for detecting trace-level impurities and integrating them with PAT systems. |
| Predictive Analytics | Acquiring large, high-quality datasets required to train accurate AI/ML models. | Creating comprehensive AI models that predict impurity formation and potential biological impact. |
| Regulatory Science | Adapting regulatory guidelines to accommodate innovative analytical and predictive technologies. | Establishing new regulatory frameworks that encourage the adoption of green chemistry and AI in pharmaceutical quality control. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
